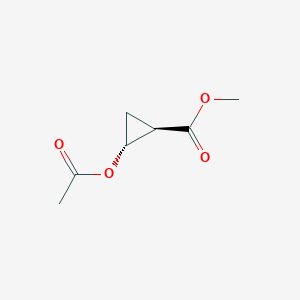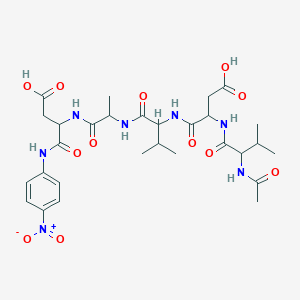
1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE, also known as this compound, is a useful research compound. Its molecular formula is C31H26N2O6 and its molecular weight is 522.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Stereochemistry
Research has focused on the synthesis and pharmacological investigation of optically active 1,4-dihydropyridine derivatives. Studies have shown that the antihypertensive effects and binding affinity to cardiac membranes of these compounds are significantly influenced by their stereochemistry. The (S)-(+)-enantiomer of certain derivatives demonstrated a higher pharmacological activity compared to their (R)-(-) counterparts, highlighting the importance of stereochemistry in their pharmacological profile (Ashimori et al., 1991). Similar findings were reported in another study, where the separation of stereo- and optical isomers of a highly potent calcium antagonist revealed that one specific isomer exhibited significantly stronger hypotensive effects (Muto et al., 1988).
Pharmacological Activity
The pharmacological activities of 1,4-dihydropyridine derivatives have been extensively studied, with a particular focus on their coronary vasodilation and antihypertensive activities. It was discovered that asymmetrically substituted derivatives of this class showed superior pharmacological activities compared to their symmetrically substituted counterparts, leading to the selection of one derivative for further development as an antihypertensive drug (Meyer et al., 1981).
Chemical Properties and Structure-Activity Relationships
The structure of these compounds, particularly the orientation of substituents and the stereochemistry, plays a crucial role in their pharmacological properties. Studies involving the crystal structure analysis of certain 1,4-dihydropyridine derivatives provided insights into their conformation and highlighted the structural basis for their activity. The relationship between the dihydropyridine ring conformation and pharmacological activity was explored, demonstrating that the nitrophenyl ring's orientation and the substituents' positions significantly impact their function as calcium channel antagonists (Wang et al., 1989).
作用機序
Target of Action
The primary target of this compound is the Adenosine receptor A3 in humans . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. The A3 subtype is implicated in various physiological and pathological processes, making it a potential therapeutic target.
Mode of Action
The compound binds to the adenosine A3 receptor with high affinity . This binding can influence the activity of the receptor and modulate the cellular responses mediated by it.
Biochemical Pathways
The adenosine A3 receptor is involved in a variety of biochemical pathways. Upon activation, it can influence intracellular adenylate cyclase activity and modulate the production of cyclic AMP, a key second messenger involved in various cellular processes . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE) involves a series of reactions including alkylation, cyclization, and nitration.", "Starting Materials": [ "2-methyl-5-phenyl-1,3-dioxane-4-carboxylic acid", "phenylacetylene", "ethyl bromide", "sodium hydride", "3-nitrophenol", "sulfuric acid", "nitric acid", "acetic anhydride" ], "Reaction": [ "Step 1: Alkylation of 2-methyl-5-phenyl-1,3-dioxane-4-carboxylic acid with phenylacetylene using sodium hydride as a base and ethyl bromide as an alkylating agent to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID ETHYL ESTER.", "Step 2: Cyclization of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID ETHYL ESTER using sulfuric acid as a dehydrating agent to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID.", "Step 3: Nitration of 3-nitrophenol using nitric acid and acetic anhydride to form 3-nitro-4-acetamidophenol.", "Step 4: Coupling of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID with 3-nitro-4-acetamidophenol using sodium hydride as a base to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE)." ] } | |
CAS番号 |
192053-05-7 |
分子式 |
C31H26N2O6 |
分子量 |
522.56 |
同義語 |
(R)-3-ethyl 5-(3-nitrobenzyl) 2-methyl-6-phenyl-4-(phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



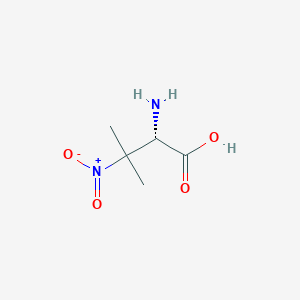
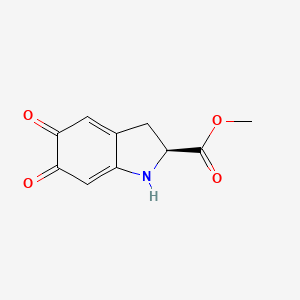

![cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B1143135.png)
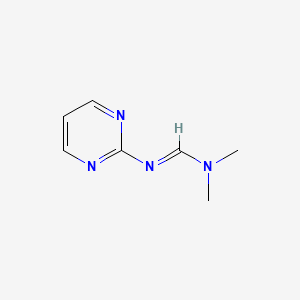
![2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B1143143.png)
